Alterbrassicene B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alterbrassicene B is a natural fusicoccane diterpenoid compound isolated from the fungus Alternaria brassicicola. It has garnered significant attention due to its potent anticancer properties, particularly its cytotoxicity against various cancer cell lines .
Preparation Methods
Alterbrassicene B can be isolated from the fungus Alternaria brassicicola. The isolation process involves culturing the fungus, followed by extraction and purification of the compound using chromatographic techniques
Chemical Reactions Analysis
Alterbrassicene B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and interactions with biological targets.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alterbrassicene B has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and transformations of fusicoccane diterpenoids.
Mechanism of Action
Alterbrassicene B exerts its effects primarily through its cytotoxic activity against cancer cells. It has been shown to inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death). The molecular targets and pathways involved in its mechanism of action include the inhibition of key proteins and enzymes that regulate cell proliferation and survival .
Comparison with Similar Compounds
Alterbrassicene B is part of the fusicoccane diterpenoid family, which includes other compounds such as Alterbrassicene A. Compared to its analogs, this compound has shown unique cytotoxic properties against specific cancer cell lines, highlighting its potential as a more effective anticancer agent . Similar compounds include:
Alterbrassicene A: Another fusicoccane diterpenoid with potential therapeutic functions.
Fusicoccin: A well-known fusicoccane diterpenoid that has been extensively studied for its biological activities.
This compound’s uniqueness lies in its specific cytotoxicity profile and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H30O5 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(1R,4R,7R,9S,12S,13S)-4,12-dihydroxy-4-(methoxymethyl)-13,15-dimethyl-9-propan-2-yl-14-oxatetracyclo[7.4.1.17,10.01,5]pentadeca-5,10(15)-dien-8-one |
InChI |
InChI=1S/C21H30O5/c1-11(2)21-15-9-16(22)13(4)20(26-21)7-6-19(24,10-25-5)17(20)8-14(12(15)3)18(21)23/h8,11,13-14,16,22,24H,6-7,9-10H2,1-5H3/t13-,14+,16-,19-,20+,21-/m0/s1 |
InChI Key |
FCUJDALUYULBFN-CMKJHORQSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CC2=C([C@H]3C=C4[C@]1(CC[C@@]4(COC)O)O[C@@]2(C3=O)C(C)C)C)O |
Canonical SMILES |
CC1C(CC2=C(C3C=C4C1(CCC4(COC)O)OC2(C3=O)C(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.